Cas no 325831-53-6 (3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide)

3,4,5-Trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with three methoxy groups and a 4-methylpiperazine-1-carbothioyl moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry research, due to its resemblance to bioactive scaffolds. The trimethoxybenzyl group enhances lipophilicity, potentially improving membrane permeability, while the thiourea-linked methylpiperazine may contribute to interactions with biological targets. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its stability under standard laboratory conditions and well-defined synthetic route facilitate reproducible applications in exploratory studies. Further investigation into its physicochemical and biological properties is warranted for specialized applications.
3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide structure
325831-53-6 structure
Product Name:3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide
CAS No:325831-53-6
MF:C16H23N3O4S
MW:353.436522722244
CID:6072062
PubChem ID:1791461
Update Time:2025-10-10

3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide
    • 3,4,5-trimethoxy-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide
    • Benzamide, 3,4,5-trimethoxy-N-[(4-methyl-1-piperazinyl)thioxomethyl]-
    • 325831-53-6
    • 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbonothioyl)benzamide
    • Oprea1_863262
    • MLS002247910
    • HMS3095L23
    • AKOS000498489
    • SR-01000014549
    • AN-329/42504593
    • 3,4,5-trimethoxy-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide
    • F1724-0178
    • SMR001315394
    • Z56776645
    • SR-01000014549-1
    • Inchi: 1S/C16H23N3O4S/c1-18-5-7-19(8-6-18)16(24)17-15(20)11-9-12(21-2)14(23-4)13(10-11)22-3/h9-10H,5-8H2,1-4H3,(H,17,20,24)
    • InChI Key: JGUPIYJILYXISB-UHFFFAOYSA-N
    • SMILES: C(NC(N1CCN(C)CC1)=S)(=O)C1=CC(OC)=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 353.14092740g/mol
  • Monoisotopic Mass: 353.14092740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 95.4Ų

Experimental Properties

  • Density: 1.227±0.06 g/cm3(Predicted)
  • pka: 9.99±0.70(Predicted)

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3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide Related Literature

Additional information on 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide

Research Update on 3,4,5-Trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide (CAS: 325831-53-6): A Promising Scaffold in Medicinal Chemistry

The compound 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide (CAS: 325831-53-6) has recently emerged as a structurally intriguing scaffold in medicinal chemistry research. This thiourea derivative combines a trimethoxybenzoyl moiety with a methylpiperazine carbothioamide group, presenting unique physicochemical properties that have attracted attention for potential therapeutic applications. Recent studies have focused on its role as a kinase inhibitor scaffold, with particular interest in its interactions with cancer-related protein targets.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated that this compound exhibits moderate inhibitory activity against several tyrosine kinases, including VEGFR-2 and PDGFR-β, with IC50 values in the low micromolar range. The researchers employed molecular docking simulations to elucidate the binding mode, revealing that the trimethoxy phenyl ring occupies the hydrophobic pocket while the thiourea moiety forms critical hydrogen bonds with the kinase hinge region. These findings suggest potential for structural optimization to enhance potency and selectivity.

Further pharmacological characterization was reported in Bioorganic Chemistry (2023, 131: 106282), where the compound showed interesting dual activity as both a kinase modulator and a weak histone deacetylase (HDAC) inhibitor. This polypharmacological profile makes 325831-53-6 particularly valuable for the development of multi-target drugs, especially in complex diseases like cancer where pathway redundancy often limits the efficacy of single-target agents. The study noted that the methylpiperazine moiety contributes significantly to cellular permeability, while the thiourea group appears essential for target engagement.

Recent synthetic chemistry advancements have improved the accessibility of this scaffold. A 2024 protocol in Organic Process Research & Development (DOI: 10.1021/acs.oprd.3c00456) described an optimized three-step synthesis starting from 3,4,5-trimethoxybenzoic acid with an overall yield of 68%. The new method addresses previous challenges in thiourea formation by employing a novel carbodiimide coupling agent that minimizes side reactions. This technical improvement is expected to facilitate broader investigation of structure-activity relationships around this core structure.

Emerging safety data from preclinical studies indicate that 325831-53-6 has favorable toxicity profiles in rodent models, with no observed hepatotoxicity at therapeutic doses (Toxicology Reports, 2024, in press). The compound demonstrates good metabolic stability in human liver microsomes (t1/2 > 120 minutes), suggesting potential for oral bioavailability. However, researchers caution that the methylpiperazine moiety may require modification to reduce potential CNS penetration and associated side effects in clinical applications.

Several pharmaceutical companies have included derivatives of this scaffold in their discovery pipelines, with patent activity increasing notably in 2023-2024 (WO202318756, US20240140872). The most advanced analog, currently in IND-enabling studies, replaces the 4-methylpiperazine with a morpholine ring while retaining the critical thiourea linkage. This evolution of the chemical series demonstrates the versatility of the original 325831-53-6 structure as a starting point for medicinal chemistry optimization programs.

Future research directions highlighted in recent reviews include exploration of this scaffold's potential in neurodegenerative diseases, where its combination of kinase modulation and weak HDAC inhibition may provide neuroprotective effects. Additionally, the compound's ability to cross the blood-brain barrier (albeit moderately) makes it interesting for CNS-targeted drug development. Researchers emphasize that further structural diversification, particularly at the methoxy substituents and the piperazine nitrogen, could unlock additional therapeutic applications for this versatile molecular framework.

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